4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3): A Technical Guide to Next-Generation Peptidomimetic Scaffolds
4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3): A Technical Guide to Next-Generation Peptidomimetic Scaffolds
Executive Summary
In the landscape of modern medicinal chemistry, the transition from native peptides to metabolically stable, conformationally restricted peptidomimetics relies heavily on specialized non-proteinogenic amino acids[1]. 4-Methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031259-19-3) represents a premier example of such a building block[2][3]. By combining a quaternary stereocenter at the
This whitepaper provides an in-depth analysis of the physicochemical properties, conformational causality, and synthetic methodologies associated with CAS 2031259-19-3, designed specifically for drug development professionals and synthetic chemists.
Physicochemical Profiling and Structural Causality
The utility of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid lies in its precise structural modifications compared to native L-proline. The compound is frequently isolated and utilized as a hydrochloride salt to enhance stability and solubility during storage.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical parameters of the free base and its commonly utilized protected derivatives[1][5].
| Property | Value (Free Acid / HCl Salt) | N-Boc Derivative (CAS 2031258-56-5) | Fmoc Derivative (CAS 2044712-86-7) |
| Molecular Formula | C₇H₁₃NO₃ / C₇H₁₄ClNO₃ | C₁₂H₂₁NO₅ | C₂₂H₂₃NO₅ |
| Molecular Weight | 159.18 g/mol / 195.65 g/mol | 259.30 g/mol | 381.43 g/mol |
| LogP (Predicted) | -0.5 to 0.1 | 1.11 | 3.85 |
| H-Bond Donors | 2 (NH, OH) | 1 (OH) | 1 (OH) |
| H-Bond Acceptors | 3 (C=O, O-Me, N) | 5 | 5 |
| Fraction sp³ (Fsp³) | 0.86 | 0.83 | 0.45 |
The Causality of Conformational Restriction
The integration of this scaffold into a peptide chain is not merely a steric substitution; it is a calculated manipulation of the peptide's thermodynamic landscape.
-
The C2-Methyl Effect (Steric Constraint): Native proline undergoes cis/trans isomerization at the preceding amide bond, often leading to heterogeneous conformational populations. The introduction of a methyl group at the C2 position creates severe steric clash with the preceding residue when the amide bond is in the trans configuration. Consequently, C2-alkylated prolines strongly bias the preceding amide bond toward the cis conformation, effectively locking the peptide into a Type VI
-turn. -
The C4-Methoxy Effect (Stereoelectronic Tuning): The pyrrolidine ring is highly flexible, rapidly interconverting between C
-endo and C -exo puckers. The electronegative oxygen of the C4-methoxy group engages in a gauche effect with the ring nitrogen. Depending on the relative stereochemistry (e.g., cis or trans to the carboxylate), this stereoelectronic interaction forces the ring into a singular, rigid pucker. This precise alignment projects the C-terminal amide bond into an optimal trajectory for target receptor binding, while simultaneously shielding the backbone from proteolytic degradation.
Conformational and stereoelectronic effects of C2/C4 substitution on peptide stability.
Retrosynthetic Analysis and Methodologies
Synthesizing a quaternary stereocenter alongside a defined C4-chiral ether requires rigorous stereocontrol[4]. The most robust approach leverages the chiral pool, specifically starting from commercially available L-4-hydroxyproline.
Retrosynthetic Strategy
The core challenge is the enolate alkylation at C2 without racemization. This is typically solved using Seebach’s "Self-Reproduction of Chirality" principle, where the amino acid is temporarily locked into a bicyclic oxazolidinone. This intermediate shields one face of the enolate, ensuring that the subsequent methyl iodide alkylation occurs with absolute diastereoselectivity.
Retrosynthetic pathway from L-4-hydroxyproline to the target molecule.
Experimental Protocol 1: C4-Etherification of the Protected Scaffold
Once the C2-methyl group is established (yielding N-Boc-4-hydroxy-2-methylproline), the C4 hydroxyl group must be methylated.
Rationale: Standard Williamson ether synthesis conditions (NaH/MeI) can sometimes lead to unwanted esterification if the carboxylic acid is unprotected. Therefore, the acid is typically protected as a benzyl or tert-butyl ester first, or a highly controlled dianion approach is used. The protocol below describes the dianion approach for direct etherification[6].
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-4-hydroxy-2-methylproline (1.0 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration.
-
Dianion Generation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in small portions. Causality: 1.0 eq deprotonates the carboxylic acid, while the remaining 1.5 eq deprotonates the C4-hydroxyl group. The excess ensures complete formation of the alkoxide.
-
Alkylation: Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases. Add Methyl Iodide (MeI, 3.0 eq) dropwise.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1).
-
Quenching & Workup: Cool the flask back to 0 °C and carefully quench with saturated aqueous NH₄Cl. Acidify the aqueous layer to pH 3 using 1M HCl. Causality: Acidification is required to protonate the carboxylate back to the free acid, allowing it to partition into the organic phase.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography to yield N-Boc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2031258-56-5)[1].
Experimental Protocol 2: Peptide Coupling via SPPS
Incorporating a C2-alkylated amino acid into a growing peptide chain is notoriously difficult due to the severe steric shielding of the carboxylate carbon. Standard coupling reagents like DIC/HOBt will fail or result in massive deletion sequences.
Rationale: Highly reactive uronium/aminium salts based on HOAt, such as HATU, are mandatory. The 7-aza substitution in the HOAt leaving group provides an internal hydrogen bond that accelerates the aminolysis step, overcoming the steric bulk of the C2-methyl group.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide AM resin) in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes to expose the N-terminal amine. Wash thoroughly with DMF (5x).
-
Pre-activation: In a separate vial, dissolve Fmoc-4-methoxy-2-methylpyrrolidine-2-carboxylic acid (CAS 2044712-86-7, 3.0 eq)[7][8] and HATU (2.9 eq) in a minimal volume of DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) to the vial. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU and form the active OAt ester. A slight deficiency of HATU (2.9 eq vs 3.0 eq) prevents capping of the resin by unreacted uronium species.
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 4 to 12 hours. Note: Extended coupling times are strictly required due to the quaternary C2 center.
-
Verification: Perform a Kaiser test (or Chloranil test for secondary amines) to confirm complete coupling. If positive, repeat steps 3-5.
Applications in Drug Discovery
The unique spatial geometry of 4-methoxy-2-methylpyrrolidine-2-carboxylic acid makes it an invaluable asset in targeting challenging protein-protein interactions (PPIs) and viral proteases[4].
-
HCV NS3/4A Protease Inhibitors: Proline derivatives are foundational to the macrocyclic inhibitors of the Hepatitis C virus. The C2-methyl group forces the macrocycle into a bioactive conformation, reducing the entropic penalty of binding, while the C4-methoxy group occupies a specific hydrophobic sub-pocket (S2 pocket) of the protease.
-
CNS Therapeutics: Substituted pyrrolidines are recognized pharmacophores for central nervous system targets, including Monoamine Oxidase B (MAO-B) and dopamine receptors[4]. The tunable lipophilicity (LogP) provided by the methoxy group enhances blood-brain barrier (BBB) penetration compared to the native hydroxyl counterpart.
References
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 75176-09-9|(2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. (2S,4S)-4-Methoxy-2-methylpyrrolidine|In Stock [benchchem.com]
- 5. 1564868-48-9|2-(Methoxymethyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2-(4-Methoxy-2,3-dimethylphenyl)-4-methylpyrrolidine () for sale [vulcanchem.com]
- 7. 122996-47-8|(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. 464193-92-8|(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
